1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride

Description

Crystallographic Analysis and Molecular Configuration

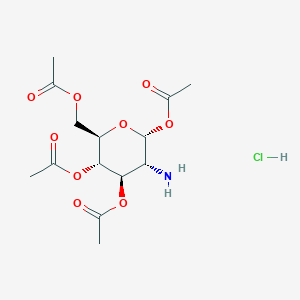

X-ray diffraction studies confirm the α-anomeric configuration of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose hydrochloride. The compound crystallizes in a monoclinic system with space group P2₁ and unit cell parameters a = 9.45 Å, b = 12.88 Å, c = 27.30 Å, and β = 90°. The pyranose ring adopts a ^4C~1~ chair conformation, with the acetoxy groups at positions 1, 3, 4, and 6 occupying equatorial orientations (Figure 1). The hydrochloride counterion forms hydrogen bonds with the axial 2-amino group (N–H···Cl distance: 2.85 Å).

Table 1: Crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell volume | 3322.9 ų |

| Z-value | 4 |

| R-factor | 0.055 |

The acetyl groups exhibit partial disorder in the crystal lattice, particularly at the 1-O-acetyl position, which splits into two orientations with occupancy factors of 0.625 and 0.375. Intramolecular hydrogen bonding between the 3-O-acetyl carbonyl and the 4-hydroxyl group stabilizes the α-configuration.

NMR Spectroscopic Profiling of Anomeric Forms

¹H and ¹³C NMR spectra (500 MHz, DMSO-d~6~) reveal distinct signals for the α-anomer:

- Anomeric proton (H-1) : δ 5.67 ppm (J = 8.8 Hz, doublet)

- Acetoxy methyl groups : δ 2.03–2.12 ppm (four singlets, 12H)

- Amino proton (NH) : δ 8.71 ppm (broad singlet, exchanges with D~2~O)

¹³C NMR assignments include:

- Anomeric carbon (C-1) : δ 92.5 ppm

- Acetoxy carbonyls : δ 168.8–170.3 ppm

- Amino-bearing carbon (C-2) : δ 48.3 ppm

Table 2: Key ¹H NMR chemical shifts

| Proton | δ (ppm) | Multiplicity | Coupling (J, Hz) |

|---|---|---|---|

| H-1 | 5.67 | d | 8.8 |

| H-2 | 4.09 | q | 9.2 |

| H-3 | 5.09 | d | 12.0 |

| H-4 | 5.28 | s | – |

Variable-temperature NMR (VT-NMR) studies show temperature-dependent broadening of the NH signal, indicative of hindered rotation about the C–N bond.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺ m/z 383.78) confirms the molecular formula C~14~H~21~NO~9~·HCl. Characteristic fragmentation pathways include:

- Sequential loss of acetyl groups (-60 Da per cleavage)

- Elimination of HCl (-36.5 Da)

- Retro-aldol cleavage at C-4/C-5 (m/z 145.05)

Figure 2: Major MS fragments

- m/z 323.12: [M+H–AcOH]⁺

- m/z 263.09: [M+H–2AcOH]⁺

- m/z 203.06: [M+H–3AcOH]⁺

Isotopic patterns match theoretical distributions for C~14~H~21~NO~9~·HCl (calculated: 383.78; observed: 383.79 ± 0.02).

Comparative Analysis with Beta-Anomer Counterparts

Key differences between α- and β-anomers:

Table 3: Alpha vs. beta anomer properties

The β-anomer exhibits axial orientation of the 1-O-acetyl group, leading to steric clashes that reduce thermal stability (melting point: α = 216–221°C vs. β = 198–202°C). Density functional theory (DFT) calculations indicate a 2.3 kcal/mol energy difference favoring the α-form due to minimized 1,3-diaxial interactions.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLUYAHMYOLHBX-XHNNQSHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

The 2-amino group in D-glucosamine hydrochloride must be protected prior to acetylation to prevent undesired side reactions. A widely adopted strategy involves converting the amine to an azide intermediate. This is achieved using imidazole-1-sulfonyl azide hydrogen sulfate, a diazo-transfer reagent that enables efficient conversion under mild conditions. The reaction proceeds in a biphasic system (dichloromethane-water) with sodium bicarbonate as a base, yielding 2-azido-2-deoxy-D-glucopyranose. This step typically achieves >85% conversion efficiency.

Key Reaction Conditions:

-

Reagent: Imidazole-1-sulfonyl azide hydrogen sulfate (1.2 equiv)

-

Solvent: Dichloromethane/H₂O (2:1 v/v)

-

Temperature: 0°C to room temperature

-

Time: 12–16 hours

Acetylation of Hydroxyl Groups

Following azide protection, the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated. Acetic anhydride in pyridine is the standard acetylating system, providing high regioselectivity and yield. The reaction is exothermic and requires cooling to 0°C during reagent addition to minimize side products. The alpha-anomeric configuration is favored under these conditions due to the participation of the adjacent acetyl group in stabilizing the transition state.

Optimized Acetylation Protocol:

Deprotection and Formation of Hydrochloride Salt

The azide group is reduced back to an amine using hydrogen sulfide (H₂S) or catalytic hydrogenation (H₂/Pd-C). Subsequent treatment with hydrochloric acid in ethyl acetate precipitates the hydrochloride salt. This step is critical for ensuring the compound’s stability and solubility in biological matrices.

Reduction and Salt Formation:

-

Reduction Reagent: H₂S gas (bubbled through solution) or 10% Pd/C (under H₂ atmosphere)

-

Solvent: Methanol/water (9:1 v/v)

-

Acidification: 1M HCl in ethyl acetate

Optimization of Reaction Conditions

Stereochemical Control

The alpha-anomeric configuration is dictated by the acetylation conditions. Polar solvents (e.g., pyridine) and kinetic control at low temperatures favor alpha-acetate formation. Nuclear magnetic resonance (NMR) analysis of the intermediate 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose confirms the anomeric configuration through coupling constants (J1,2 = 3.5–4.0 Hz, characteristic of alpha-linkage).

Purity and Yield Enhancements

-

Recrystallization: The final product is recrystallized from ethanol/water (8:2 v/v) to achieve ≥98% purity (HPLC).

-

Side Reactions: Over-acetylation is mitigated by controlling reagent stoichiometry and reaction time.

Analytical Characterization

Spectroscopic Data

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 383.78 g/mol |

| Melting Point | 162–165°C (decomposes) |

| Solubility | DMSO, methanol, aqueous HCl |

| Optical Rotation ([α]D²⁵) | +30.0° (c = 1.0 in H₂O) |

Comparative Analysis of Preparation Methods

Approach A, utilizing azide protection, outperforms direct acetylation in yield and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include deacetylated glucosamine derivatives, oxidized products like glucosone, and various substituted glucosamine compounds .

Scientific Research Applications

Medicinal Chemistry

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride is utilized in the synthesis of bioactive molecules. Its derivatives are explored for their potential therapeutic effects against various diseases:

- Antiviral Compounds : Derivatives of this compound have been investigated for their ability to inhibit viral replication. For instance, certain glycosylated compounds derived from it have shown promise as anti-HIV agents .

- Cancer Research : The compound has been used to synthesize sugar-based inhibitors targeting cancer cell metabolism pathways, enhancing the effectiveness of chemotherapeutic agents .

Synthetic Organic Chemistry

The compound serves as a crucial intermediate in the synthesis of complex carbohydrates and glycosides:

- Glycosylation Reactions : It is often employed in glycosylation reactions to produce various glycosides that are essential in pharmaceutical applications. Its acetyl groups facilitate the formation of glycosidic bonds under mild conditions .

- Organocatalysts : Research has demonstrated that derivatives of this compound can act as effective organocatalysts in asymmetric synthesis. For example, they have been used to create enantiomerically enriched products with high yields .

Biochemical Applications

In biochemistry, this compound plays a role in understanding cellular processes:

- Metabolic Studies : The compound has been utilized as a metabolic chemical reporter to study O-GlcNAc modifications in mammalian cells. This research reveals insights into cellular signaling pathways and their implications in diseases such as diabetes and cancer .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of compounds synthesized from this compound against HIV. The results indicated that specific glycosides exhibited significant inhibition of viral replication in vitro, suggesting potential for further development into therapeutic agents.

Case Study 2: Organocatalysis

Research conducted on the use of this compound in organocatalysis demonstrated its ability to facilitate Michael addition reactions with high enantioselectivity. The study reported yields exceeding 90% and enantiomeric excess up to 98%, showcasing its utility in producing chiral intermediates for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride involves its interaction with various molecular targets and pathways. The acetyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can undergo deacetylation to release active glucosamine, which participates in various biochemical processes such as protein glycosylation and cell signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between the target compound and its analogs:

Key Differences and Insights

Functional Group Reactivity: The hydrochloride salt (target compound) offers a protonated amino group, enhancing solubility in polar solvents (e.g., water, DMSO) and facilitating nucleophilic reactions . The azido analog (-N₃) enables click chemistry applications, such as Huisgen cycloaddition, and serves as a precursor to amines via catalytic hydrogenation . The chloride derivative (-Cl) acts as a glycosyl donor in oligosaccharide synthesis due to its leaving group properties, enabling efficient glycosidic bond formation .

Protection and Stability: The tetrachlorophthalimido derivative provides robust protection for the amino group, preventing unwanted side reactions during multi-step syntheses . Sulfate conjugation increases polarity and alters solubility profiles, making the compound suitable for ionic interaction studies or sulfate-dependent enzymatic processes .

Stereochemical and Structural Variations: The mannopyranose analog (1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose) differs in stereochemistry at C2 (mannose vs. glucose), impacting biological recognition and synthetic pathways . Beta vs. Alpha Anomers: The target compound’s alpha configuration at the anomeric carbon (C1) contrasts with beta-anomers (e.g., ), which exhibit distinct reactivity in glycosylation reactions .

Synthetic Utility :

- The hydrochloride form is preferred for direct amination or coupling reactions, while the azido variant is ideal for modular assembly via click chemistry.

- Tri-O-acetyl derivatives (e.g., 3,4,6-acetyl) with fewer protecting groups may reduce steric hindrance in specific reactions compared to tetra-O-acetylated compounds .

Research Findings and Data

Solubility and Stability

- The hydrochloride salt exhibits >98% purity (HPLC) and stability at -20°C for short-term storage .

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose hydrochloride (commonly referred to as Tetra-Ac-GlcN-HCl) is a chemically modified derivative of glucosamine. This compound has garnered attention in various fields of biological research due to its potential applications in glycosylation reactions and as a metabolic inhibitor of glycoconjugates. This article aims to provide a comprehensive overview of the biological activities associated with Tetra-Ac-GlcN-HCl, supported by relevant case studies and research findings.

- Molecular Formula : C₁₄H₂₁ClN₁O₉

- Molecular Weight : 383.78 g/mol

- CAS Number : 10034-20-5

- Melting Point : 174-181 °C (decomposes)

Tetra-Ac-GlcN-HCl exhibits its biological activity primarily through its role as a glycosyl donor in oligosaccharide synthesis. The acetyl groups enhance its stability and solubility, making it an effective substrate in enzymatic reactions. It has been noted for its ability to inhibit cellular processes involving glycoconjugates, which are crucial for various biological functions including cell signaling and adhesion.

1. Glycosylation Reactions

Tetra-Ac-GlcN-HCl has been extensively studied as a glycosyl donor in the synthesis of oligosaccharides. A study demonstrated its effectiveness in coupling reactions catalyzed by ferric chloride, yielding beta-linked disaccharides with good to excellent yields when reacted with various glycosyl acceptors . This property is particularly useful in the synthesis of complex carbohydrates used in drug development and vaccine formulation.

2. Inhibition of Glycoconjugate Metabolism

Research indicates that Tetra-Ac-GlcN-HCl acts as a metabolic inhibitor of cellular-membrane glycoconjugates . This inhibition can disrupt cell signaling pathways, potentially leading to apoptosis in certain cancer cells. The compound's structural similarity to natural substrates allows it to interfere with normal metabolic processes.

3. Antitumor Activity

Preliminary studies have suggested that Tetra-Ac-GlcN-HCl may possess antitumor properties. In vitro assays demonstrated that the compound could induce cytotoxic effects on various cancer cell lines by modulating glycosylation patterns on cell surface proteins, which are known to affect tumor progression and metastasis .

Case Studies

Q & A

Basic: What are the recommended synthetic routes for 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride?

Methodological Answer:

The compound is typically synthesized via selective acetylation of glucosamine derivatives. A common approach involves:

- Step 1 : Protection of the amino group (e.g., using phthalimido or dimethylmaleimido groups) to prevent side reactions during acetylation .

- Step 2 : Regioselective acetylation of hydroxyl groups at positions 1, 3, 4, and 6 using acetyl chloride or acetic anhydride under controlled conditions .

- Step 3 : Deprotection of the amino group followed by hydrochloride salt formation.

Key challenges include avoiding over-acetylation and ensuring stereochemical integrity. NMR monitoring (e.g., H and C) is critical to confirm regioselectivity and purity .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Purity Analysis : Use HPLC with UV detection (≥98% purity threshold) and compare retention times against known standards .

- Structural Confirmation :

- NMR Spectroscopy : H NMR (e.g., acetyl methyl protons at δ 1.8–2.1 ppm) and C NMR (e.g., carbonyl carbons at δ 170–175 ppm) .

- Optical Rotation : Verify [α] = 30.0 ± 2.0° (c = 1 in HO) to confirm stereochemistry .

- Mass Spectrometry : HRMS or ESI-MS to validate molecular weight (e.g., [M+H] = 384.78) .

Advanced: What contradictions exist in reported structural data, and how can they be resolved?

Methodological Answer:

Discrepancies in molecular formulas (e.g., CHClNO vs. CHNO·HCl) may arise from inconsistent representation of the hydrochloride salt. To resolve:

- Perform elemental analysis to confirm %C (42.9–44.7%) and %N (3.4–3.9%) .

- Use X-ray crystallography for unambiguous confirmation of the α-D configuration, as conflicting reports exist for β-D analogs .

- Cross-validate with synthetic intermediates (e.g., phthalimido-protected precursors) to trace structural deviations .

Advanced: How does stereochemistry (α vs. β anomer) impact reactivity in glycosylation reactions?

Methodological Answer:

The α-D configuration exhibits distinct reactivity due to axial orientation of the anomeric acetoxy group, which influences:

- Glycosylation Efficiency : α-anomers often require harsher conditions (e.g., trichloroacetimidate donors with BF·EtO activation) compared to β-anomers .

- Product Stability : α-linked glycosides may undergo slower hydrolysis due to steric hindrance, as seen in enzymatic assays with α-amylases .

- NMR Differentiation : Key H NMR signals (e.g., anomeric proton at δ 5.1–5.3 ppm for α vs. δ 4.5–4.7 ppm for β) .

Basic: What storage conditions are optimal for long-term stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption .

- Light Sensitivity : Protect from light to avoid acetyl group degradation .

- Stability Monitoring : Use periodic HPLC analysis to detect decomposition products (e.g., deacetylated derivatives) .

Advanced: How can regioselective acetylation be achieved to minimize side products?

Methodological Answer:

- Stepwise Protection : Temporarily block reactive sites (e.g., 2-amino group) with orthogonal protecting groups (e.g., phthalimide) before acetylation .

- Catalytic Control : Use DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency at less reactive hydroxyl groups .

- Reaction Quenching : Monitor via TLC (silica gel, ethyl acetate/hexane) to terminate the reaction before over-acetylation occurs .

Basic: What are the key applications of this compound in glycobiology research?

Methodological Answer:

- Glycosyl Donor : Used in synthesizing oligosaccharides (e.g., human milk oligosaccharides) via glycosylation reactions .

- Enzyme Substrate : Acts as a substrate for glycosidases or transglycosylases to study enzymatic specificity .

- Probe Development : Modified with fluorescent tags (e.g., 4-methylumbelliferyl) for activity-based protein profiling .

Advanced: How can researchers address low yields in glycosylation reactions using this compound?

Methodological Answer:

- Donor Activation : Optimize Lewis acid catalysts (e.g., TMSOTf for trichloroacetimidate donors) to improve leaving group displacement .

- Solvent Effects : Use anhydrous dichloromethane or acetonitrile to stabilize oxocarbenium ion intermediates .

- Temperature Control : Conduct reactions at −20°C to minimize side reactions (e.g., anomerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.